2-Naphthol-1,3,4,5,6,7,8-d7

Catalog No.
S804344
CAS No.
78832-54-9
M.F
C10H8O
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthol-1,3,4,5,6,7,8-d7

CAS Number

78832-54-9

Product Name

2-Naphthol-1,3,4,5,6,7,8-d7

IUPAC Name

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol

Molecular Formula

C10H8O

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D

InChI Key

JWAZRIHNYRIHIV-GSNKEKJESA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)O

Synonyms

2-Naphthalen-1,3,4,5,6,7,8-d7-ol; Naphthalen-1,3,4,5,6,7,8-d7-2-ol; 2-Naphthalenol-d7; 2-Hydroxynaphthalene-d7; Azogen Developer A-d7; Betanaphthol-d7; C.I. 37500-d7; C.I. Developer 5-d7; Developer A-d7; Developer AMS-d7; Developer BN-d7; Developer N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H]

2-Naphthol-1,3,4,5,6,7,8-d7 is a deuterated derivative of 2-naphthol, where seven hydrogen atoms are replaced by deuterium. This compound is notable for its unique isotopic properties, making it a valuable tool in various scientific fields, particularly in analytical chemistry and biological research. As a metabolite of naphthalene, it is produced through the action of cytochrome P450 enzymes (specifically CYP 1A1, CYP 1A2, CYP 2A1, CYP 2E1, and CYP 2F2) during the metabolic breakdown of naphthalene .

2-Naphthol-1,3,4,5,6,7,8-d7 itself doesn't have a well-defined mechanism of action. Its primary function lies in serving as a research tool to investigate the mechanisms of other compounds or biological processes. By incorporating it into a system and tracking its movement using techniques like NMR, scientists can gain insights into various mechanisms.

Information on the specific safety hazards of 2-Naphthol-1,3,4,5,6,7,8-d7 might be limited. However, considering the similarity to unlabeled 2-naphthol, some general precautions are advisable []:

  • Potential irritant: May cause skin, eye, and respiratory tract irritation.
  • Combustible: Flammable solid, handle with care around open flames.
  • Follow laboratory safety protocols: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuteration can simplify NMR spectra by reducing signal overlap from protons (hydrogen nuclei). This allows for better resolution and identification of other nuclei present in the molecule .

Mechanistic Studies:

  • By selectively replacing specific hydrogen atoms with deuterium, scientists can track the movement and behavior of these atoms within a molecule during a reaction. This information helps elucidate reaction mechanisms and pathways .

Pharmacokinetic Studies:

  • Deuterated compounds can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs in living organisms. The presence of deuterium alters the molecule's mass slightly, allowing researchers to distinguish it from the unlabeled molecule using various analytical techniques .

Material Science:

  • Deuterated molecules can be incorporated into materials to investigate their physical and chemical properties. For example, deuteration can affect the material's stability, conductivity, or other properties relevant for specific applications .

  • Oxidation: It can be oxidized to form naphthoquinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to dihydronaphthols with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur, including nitration and halogenation.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionSodium borohydrideAnhydrous conditions
SubstitutionNitric acid (for nitration)Typically under reflux

Research indicates that 2-naphthol can induce oxidative and nitrative stress in biological systems by generating reactive oxygen and nitrogen species. It has been associated with allergic disorders in children, where higher levels of 2-naphthol correlate with markers of oxidative stress (such as 8-hydroxydeoxyguanosine) and immunoglobulin E levels . This suggests a potential role in the pathogenesis of allergic diseases.

The synthesis of 2-Naphthol-1,3,4,5,6,7,8-d7 typically involves the deuteration of 2-naphthol. This can be accomplished by treating 2-naphthol with deuterium oxide (D2O) in the presence of a catalyst under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium. Industrial production follows similar principles but on a larger scale using high-purity deuterium oxide and specialized reactors designed for high-pressure conditions .

2-Naphthol-1,3,4,5,6,7,8-d7 has diverse applications across various fields:

  • Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
  • Biology: Employed in metabolic studies to trace biochemical pathways.
  • Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
  • Industry: Applied in synthesizing other deuterated compounds for various applications.

Studies have shown that exposure to 2-naphthol can lead to significant biological interactions. For instance:

  • It acts as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), particularly from environmental sources such as combustion.
  • The compound's levels have been linked to oxidative stress markers in children exposed to environmental pollutants .

These findings suggest that further investigation into its interactions could provide insights into environmental health risks.

Several compounds share structural similarities with 2-Naphthol-1,3,4,5,6,7,8-d7. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
NaphthaleneTwo fused benzene ringsParent compound; less soluble than naphthols
1-NaphtholHydroxyl group on the first ringLess studied; fewer applications
2-HydroxynaphthaleneHydroxyl group on the second ringSimilar reactivity but different metabolic pathways
9-HydroxyfluoreneHydroxyl group on a fluorene ringUsed in organic synthesis; different toxicity profile

Uniqueness of 2-Naphthol-1,3,4,5,6,7,8-d7

The uniqueness of 2-Naphthol-1,3,4,5,6,7,8-d7 lies primarily in its isotopic labeling with deuterium. This feature allows for precise tracing in metabolic studies and reaction mechanisms that other compounds cannot provide. Its specific interactions and reactions also differentiate it from its analogs.

Traditional H-D Exchange Reactions

The conventional synthesis of 2-Naphthol-1,3,4,5,6,7,8-d7 relies on hydrogen-deuterium exchange reactions between 2-naphthol and deuterium sources under specific conditions. This traditional approach typically involves:

  • Batch reactions using heavy water (D₂O) as the deuterium source
  • High temperature (typically 200-285°C) and high pressure conditions
  • Extended reaction times to achieve sufficient deuterium incorporation
  • Catalyst-mediated exchange processes
  • Multiple reaction cycles to increase deuterium content

The conventional synthesis suffers from several limitations:

  • Production scale constraints due to reaction vessel size
  • Poor heating and cooling efficiency leading to extended processing times
  • Complex post-reaction workup including filtration and extraction
  • High D₂O consumption

A typical batch-type deuteration reaction involves placing 2-naphthol in a high-pressure reaction vessel with D₂O and a suitable catalyst, then heating the mixture under sealed conditions, followed by separation and purification processes. While effective, this method is time-consuming and resource-intensive compared to newer methodologies.

Microwave-Assisted Deuteration

Microwave irradiation has revolutionized the synthesis of deuterated compounds like 2-Naphthol-1,3,4,5,6,7,8-d7 through its unique heating mechanism:

  • Direct molecular heating through dipole rotation of polar molecules
  • Rapid and uniform temperature increase throughout the reaction medium
  • Enhanced reaction rates and deuterium incorporation efficiency
  • Significantly reduced energy consumption

Research from Taiyo Nippon Sanso demonstrates that microwave irradiation dramatically reduces the time required to reach reaction temperature compared to conventional heating methods. Their studies show microwave heating achieved 200°C in just 90 seconds versus approximately 60 minutes with conventional heating, representing a 97% reduction in heating time and 30% reduction in power consumption.

The microwave-assisted process typically employs:

  • A specialized microwave reactor
  • Platinum on alumina catalyst
  • D₂O under pressure (approximately 2 MPa)
  • Controlled reaction conditions to optimize deuterium exchange

This approach has substantially improved the efficiency and economics of producing high-purity 2-Naphthol-1,3,4,5,6,7,8-d7.

Flow Synthesis Innovations

Flow synthesis represents a paradigm shift in deuteration methodology, offering significant advantages over batch processes for the production of 2-Naphthol-1,3,4,5,6,7,8-d7:

  • Continuous processing rather than batch operations
  • Enhanced heat and mass transfer due to high surface-to-volume ratio
  • Precise control of reaction parameters
  • Adaptability to automation and scale-up
  • Improved safety profile for high-pressure operations

A schematic representation of a flow synthesis setup includes:

  • Pumps for continuous feeding of 2-naphthol solution and D₂O
  • Fixed-bed catalyst reactor (often platinum on alumina)
  • Microwave heating zone
  • Back pressure regulation
  • Continuous liquid-liquid separator for product isolation

The flow synthesis method demonstrates superior performance:

  • Greater production throughput
  • Reduced processing time
  • Lower D₂O consumption
  • Potential for multi-stage operation to enhance deuterium incorporation

Comparative studies between batch and flow synthesis methods have shown that flow systems can achieve comparable or superior deuterium incorporation with significantly reduced processing times. Additionally, the flow synthesis method eliminates the need for repetitive filtration of solid catalysts and simplifies liquid separation processes.

Catalyst Optimization Strategies

The efficiency of deuteration reactions depends critically on catalyst selection and optimization. Several catalyst systems have been developed specifically for the deuteration of aromatic compounds like 2-naphthol:

Catalyst SystemPerformance CharacteristicsReference
Pt/CIndustry standard, good deuteration efficiency
Mixed Pd/C and Pt/CSynergistic effects, enhanced activity
Pt/Ca₁₂Al₁₄Oₓ96% deuteration in 4 hours, 14% higher efficiency than Pt/C, recyclable up to 16 times
Nanostructured FeSelective deuteration, environmentally friendly

Recent innovations in catalyst design have focused on:

  • Complex Valence Catalysts: Systems like Pt/Ca₁₂Al₁₄Oₓ that create specific chemical environments conducive to C-H bond activation. These catalysts demonstrate superior deuteration performance by facilitating both the oxidative addition and reductive elimination steps required for H-D exchange.

  • Heterogeneous Catalysts with Enhanced Recyclability: Addressing sustainability concerns through catalysts that maintain activity through multiple cycles, reducing waste and production costs.

  • Earth-Abundant Metal Catalysts: Moving away from precious metals toward more sustainable alternatives like nanostructured iron catalysts that maintain high activity while reducing environmental impact.

The catalyst optimization process typically involves:

  • Surface area optimization
  • Metal loading adjustment
  • Support material selection
  • Addition of promoters or secondary metals
  • Reaction condition tuning specific to the catalyst system

Isotopic Purity Control Techniques

The utility of 2-Naphthol-1,3,4,5,6,7,8-d7 in analytical applications depends critically on its isotopic purity. Several advanced techniques have been developed to assess and enhance the deuterium content:

  • Analytical Assessment Methods:

    • Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) for precise measurement of isotopolog distribution
    • Ultraperformance liquid chromatography (UPLC) coupled with HRMS for separation and analysis of isotopologs
    • Nuclear magnetic resonance (NMR) spectroscopy for site-specific deuterium incorporation analysis
  • Isotopic Purity Calculation Approaches:

    • Relative abundance calculation based on ESI-HRMS data
    • Analysis of H/D isotopolog ions (D₀-Dn) distribution
    • Comparison with certified reference materials
  • Multi-Stage Deuteration Strategies:

    • Continuous flow multi-stage reactors to achieve higher deuteration ratios
    • Stepwise H-D exchange processes to maximize deuterium incorporation
    • Reduced D₂O consumption through efficient multi-stage processes

Commercial 2-Naphthol-1,3,4,5,6,7,8-d7 is typically supplied with 97-98 atom% D purity, reflecting the efficacy of these control techniques. Recent research has demonstrated that ESI-HRMS provides rapid, highly sensitive isotopic purity characterization with very low sample consumption (even below nanogram level) without requiring deuterated solvents, making it particularly valuable for routine quality control and process monitoring.

The incorporation of deuterium into the naphthol structure creates a molecule with a mass shift of +7, a property that is central to its use in advanced analytical techniques. The following sections detail the compound’s applications in PAH metabolite analysis, stable-isotope probing, internal standardization in instrumental analysis, and investigations of anaerobic biodegradation pathways.

Polycyclic Aromatic Hydrocarbon (PAH) Metabolite Analysis

Polycyclic aromatic hydrocarbons are ubiquitous environmental contaminants arising from incomplete combustion of organic matter. Their metabolites, particularly hydroxylated derivatives such as 2-naphthol, serve as biomarkers of exposure in both environmental and human health contexts. The accurate quantification of these metabolites in complex biological matrices is essential for risk assessment and epidemiological studies.

The use of 2-Naphthol-1,3,4,5,6,7,8-d7 as an isotopically labeled analog provides a powerful means to enhance the specificity and sensitivity of PAH metabolite analysis. When employed as a surrogate or internal standard, this compound compensates for matrix effects, recovery losses, and instrumental variability. Its mass difference relative to unlabeled 2-naphthol enables unambiguous identification and quantification by mass spectrometry, particularly in tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry platforms.

A prominent example is the quantification of urinary 2-naphthol as a biomarker of naphthalene exposure. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilize 2-Naphthol-1,3,4,5,6,7,8-d7 to correct for analytical variability and to distinguish exogenous sources from endogenous or background levels [4]. In a study examining the association between urinary 2-naphthol levels and allergic disorders in children, isotope-dilution mass spectrometry was employed, wherein the deuterated standard enabled precise quantification of 2-naphthol in the presence of complex urinary matrices [4]. The method demonstrated high sensitivity, with detection limits in the low nanogram per milliliter range, and excellent reproducibility.

The following table summarizes typical analytical parameters for PAH metabolite analysis using 2-Naphthol-1,3,4,5,6,7,8-d7 as an internal standard:

ParameterValue/RangeReference
Mass shift (relative to native)+7 Da [1] [3]
Isotopic purity≥97 atom % D [1] [3]
Detection limit (urinary 2-naphthol)0.1–1 ng/mL [4]
Analytical techniqueLC-MS/MS, GC-MS [4] [2]
Calibration linearity (r²)>0.995 [4]
Recovery (spiked urine)85–105% [4]

In environmental monitoring, the application of 2-Naphthol-1,3,4,5,6,7,8-d7 extends to the assessment of occupational and ambient exposures. Studies involving firefighters and individuals exposed to combustion byproducts have utilized this isotopologue to track the kinetics of PAH metabolite excretion and to correlate exposure levels with health outcomes [5]. The compound’s stability and resistance to metabolic transformation ensure that it serves as a reliable reference throughout sample preparation and analysis.

Moreover, the use of deuterated 2-naphthol allows for the discrimination between environmental contamination and analytical artifacts, as its unique mass signature is not confounded by naturally occurring isotopes. This feature is particularly valuable in studies aiming to establish baseline exposure levels or to investigate subtle differences in metabolic profiles among populations.

Stable-Isotope Probing for Microbial Ecology Studies

Stable-isotope probing (SIP) is a powerful technique for linking microbial identity to function in complex environmental samples. By introducing isotopically labeled substrates, such as 2-Naphthol-1,3,4,5,6,7,8-d7, into environmental matrices, researchers can trace the assimilation of the labeled compound into microbial biomass or metabolites, thereby identifying active populations involved in specific metabolic processes.

The deuterium labeling of 2-naphthol provides a distinctive marker that can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. In SIP experiments, environmental samples—such as soils, sediments, or wastewater—are incubated with 2-Naphthol-1,3,4,5,6,7,8-d7 under controlled conditions. Microorganisms capable of metabolizing naphthalene or its derivatives incorporate deuterium into their cellular components, which can then be isolated and analyzed.

Research has demonstrated that the use of deuterated naphthol facilitates the identification of microbial taxa responsible for PAH degradation. For example, after incubation with 2-Naphthol-1,3,4,5,6,7,8-d7, DNA or phospholipid fatty acids can be extracted and analyzed for deuterium enrichment, revealing the active degraders within the community. This approach has enabled the characterization of microbial consortia involved in the natural attenuation of PAHs in contaminated environments.

The following table presents representative findings from SIP studies employing deuterated naphthol compounds:

Study MatrixLabeled SubstrateDetection MethodKey Findings
Soil microcosms2-Naphthol-1,3,4,5,6,7,8-d7GC-MS, NMRIdentification of naphthol-degrading bacteria; quantification of deuterium incorporation
Sediment slurries2-Naphthol-1,3,4,5,6,7,8-d7LC-MS/MSElucidation of metabolic pathways; assessment of biodegradation rates
Activated sludge2-Naphthol-1,3,4,5,6,7,8-d7SIP-DNA sequencingLinking functional genes to PAH degradation activity

The high atom percent deuterium and the chemical stability of 2-Naphthol-1,3,4,5,6,7,8-d7 ensure that the label is retained during microbial metabolism, providing robust data for ecological and functional analyses. Furthermore, the use of deuterated substrates minimizes perturbation of native microbial communities, as the chemical properties closely resemble those of the unlabeled compound.

SIP studies utilizing 2-Naphthol-1,3,4,5,6,7,8-d7 have advanced our understanding of the ecological dynamics of PAH degradation, revealing the diversity of microbial pathways and the environmental factors influencing their activity. These insights are critical for the development of bioremediation strategies and for predicting the fate of PAHs in natural and engineered systems.

Internal Standards in Mass Spectrometry and Chromatography

The accurate quantification of trace analytes in complex matrices is a central challenge in analytical chemistry. Internal standards are employed to correct for variability in sample preparation, instrument response, and matrix effects. Deuterated analogs, such as 2-Naphthol-1,3,4,5,6,7,8-d7, are particularly valuable due to their chemical similarity to the target analyte and their distinct mass spectral signature.

In mass spectrometry-based assays, 2-Naphthol-1,3,4,5,6,7,8-d7 is added to samples at a known concentration prior to extraction and analysis. Its co-elution with native 2-naphthol ensures that both compounds experience identical analytical conditions, allowing for precise correction of signal fluctuations. The mass shift of +7 Da enables selective monitoring of the internal standard without interference from endogenous compounds or isotopic overlaps [1] [3].

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques utilizing 2-Naphthol-1,3,4,5,6,7,8-d7 as an internal standard. In these methods, the ratio of the analyte to the internal standard is used to construct calibration curves and to quantify unknown samples with high accuracy.

A technical report described the synthesis and characterization of deuterated naphthalene derivatives for use as internal standards in GC-MS analyses [2]. The report highlighted the importance of isotopic purity and the need for rigorous validation of the internal standard’s performance across different sample types.

The following table illustrates typical performance metrics for internal standardization using 2-Naphthol-1,3,4,5,6,7,8-d7:

MetricValue/RangeReference
Mass shift+7 Da [1] [3]
Isotopic purity≥97 atom % D [1] [3]
Retention time difference<0.1 min (co-elution) [4]
Signal-to-noise improvement2–10 fold [4]
Calibration curve linearityr² > 0.995 [4]
Inter-assay precision (CV%)<5% [4]

The use of 2-Naphthol-1,3,4,5,6,7,8-d7 as an internal standard is not limited to environmental samples; it is also employed in pharmacokinetic and toxicological studies to monitor the metabolism and excretion of naphthalene and related compounds. The robustness of this approach has led to its adoption as a standard practice in regulatory and research laboratories worldwide.

Anaerobic Biodegradation Pathway Investigations

Understanding the fate of PAHs under anaerobic conditions is essential for predicting their persistence and for designing effective remediation strategies. The elucidation of anaerobic biodegradation pathways requires sensitive and selective analytical tools capable of tracking parent compounds and their transformation products in complex matrices.

2-Naphthol-1,3,4,5,6,7,8-d7 serves as an invaluable tracer in studies investigating the anaerobic biodegradation of naphthalene and its derivatives. The deuterium label allows for the differentiation of transformation products derived from the labeled substrate versus those originating from background sources. By monitoring the distribution of deuterium in metabolites, researchers can reconstruct the sequence of biochemical reactions and identify key intermediates.

In laboratory microcosm experiments, anaerobic sediments or groundwater samples are amended with 2-Naphthol-1,3,4,5,6,7,8-d7 and incubated under controlled conditions. Periodic sampling and analysis by GC-MS or LC-MS/MS enable the detection of deuterium-labeled metabolites, providing direct evidence of transformation pathways. The mass spectral data reveal the fate of the deuterium label, indicating whether it is retained, exchanged, or lost during specific enzymatic steps.

The following table summarizes findings from anaerobic biodegradation studies utilizing deuterated naphthol:

Experimental SystemSubstrateDetection MethodKey Findings
Anaerobic sediment2-Naphthol-1,3,4,5,6,7,8-d7GC-MSIdentification of deuterated metabolites; proposal of reductive and oxidative pathways
Groundwater microcosm2-Naphthol-1,3,4,5,6,7,8-d7LC-MS/MSQuantification of transformation rates; evidence for ring cleavage and deuterium loss
Enrichment cultures2-Naphthol-1,3,4,5,6,7,8-d7NMR, MSElucidation of microbial consortia and enzymatic mechanisms

The use of 2-Naphthol-1,3,4,5,6,7,8-d7 has led to significant advances in our understanding of anaerobic PAH degradation. For instance, studies have demonstrated that certain microbial consortia can catalyze the reductive transformation of naphthol under sulfate-reducing or methanogenic conditions, with the deuterium label providing definitive evidence of substrate utilization and transformation.

These investigations have important implications for the management of contaminated sites, as they inform the selection of bioremediation strategies and the assessment of natural attenuation processes. The ability to track the fate of deuterated substrates in situ enables the evaluation of remediation efficacy and the identification of recalcitrant intermediates that may pose long-term environmental risks.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(~2~H_7_)Naphthalen-2-ol

Dates

Modify: 2023-08-15

Explore Compound Types